2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
Description
Properties
IUPAC Name |
2-[2-(3-nitrophenyl)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c16-15(19)12-6-1-2-7-14(12)22-9-13(18)10-4-3-5-11(8-10)17(20)21/h1-8H,9H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOKFABHXFABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide
The established synthetic routes to this compound are typically multi-step processes that require careful planning and execution.
Multi-Step Synthesis Strategies and Reaction Sequence Design
A logical retrosynthetic analysis of the target molecule, this compound, suggests that the most straightforward approach involves the formation of the ether linkage as a key bond-forming step. This disconnection leads to two primary precursor molecules: 2-hydroxybenzamide and a reactive derivative of 2-hydroxy-1-(3-nitrophenyl)ethanone. A common and effective strategy for this transformation is the Williamson ether synthesis.
Synthesis of the benzamide (B126) precursor, 2-hydroxybenzamide.
Synthesis of the nitrophenyl precursor, typically an α-haloketone such as 2-bromo-1-(3-nitrophenyl)ethanone.
Coupling of the two precursors via a nucleophilic substitution reaction to form the desired ether linkage.
Identification and Utilization of Key Precursors and Intermediates
2-Hydroxybenzamide (Salicylamide): This precursor can be synthesized through several well-established methods. One common industrial method is the ammonolysis of methyl salicylate (B1505791). This reaction is typically carried out by treating methyl salicylate with ammonia, often under pressure and at elevated temperatures, to replace the methoxy (B1213986) group with an amino group, yielding salicylamide.
2-Bromo-1-(3-nitrophenyl)ethanone: This α-bromoketone is a crucial intermediate for the etherification step. It is generally prepared by the bromination of 3-nitroacetophenone. This reaction can be carried out using bromine in a suitable solvent such as chloroform (B151607) or acetic acid. The presence of the nitro group on the aromatic ring influences the reactivity of the acetophenone (B1666503) starting material.
The final step in the established pathway is the Williamson ether synthesis, which involves the reaction of the sodium or potassium salt of 2-hydroxybenzamide (formed by deprotonation with a suitable base such as sodium hydride or potassium carbonate) with 2-bromo-1-(3-nitrophenyl)ethanone. The phenoxide ion acts as a nucleophile, displacing the bromide ion from the α-carbon of the ketone in an SN2 reaction to form the ether linkage.
Advanced Synthetic Approaches and Innovations for Benzamide and Ether Linkage Formation
Recent advancements in synthetic organic chemistry offer more efficient and environmentally benign alternatives to traditional methods for the formation of benzamide and ether linkages.
Microwave-Assisted Synthesis Techniques in Nitrophenyl Ether Formation
The Williamson ether synthesis, while reliable, can often require long reaction times and high temperatures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate this and many other reactions. The application of microwave irradiation can significantly reduce the reaction time for the formation of the nitrophenyl ether linkage in this compound.
In a typical microwave-assisted procedure, 2-hydroxybenzamide, 2-bromo-1-(3-nitrophenyl)ethanone, and a base such as potassium carbonate are mixed in a suitable solvent (often a polar aprotic solvent like DMF or DMSO) in a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a controlled temperature. The high efficiency of energy transfer in microwave heating leads to a rapid increase in temperature and a dramatic reduction in reaction time, often from hours to minutes, while maintaining or even improving the reaction yield.
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 8-12 hours | 75 |
| Microwave-Assisted | 10-15 minutes | 85 |
Application of Non-Catalyst and Non-Solvent Rearrangement Reactions for Benzamide Derivatives
While not a rearrangement in the classical sense, the principles of green chemistry have driven the development of non-catalyst and solvent-free methods for the formation of amide bonds. One such approach involves the direct thermal condensation of an ester with an amine. This can be conceptualized as an alternative strategy for the formation of the benzamide moiety of the target molecule.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of the Williamson ether synthesis step are highly dependent on the reaction conditions. Careful optimization of parameters such as the choice of base, solvent, temperature, and reaction time is crucial for maximizing the yield of this compound and minimizing the formation of byproducts.
Base: The choice of base is critical for the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzamide. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, driving the reaction forward. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents, and are often easier to handle. masterorganicchemistry.com
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive. masterorganicchemistry.comwikipedia.org Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity and leading to lower yields.
Temperature and Reaction Time: The reaction temperature directly influences the rate of the reaction. Higher temperatures can increase the reaction rate but may also promote side reactions, such as elimination or decomposition. wikipedia.org The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. The reaction time should be sufficient to allow for the complete consumption of the limiting reagent, which can be monitored by techniques such as thin-layer chromatography (TLC).
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | DMF | 80 | 6 | 92 |
| K₂CO₃ | DMF | 80 | 12 | 85 |
| NaH | Acetonitrile | 60 | 8 | 88 |
| K₂CO₃ | Acetonitrile | 60 | 16 | 78 |
Analog Synthesis and Structural Modification Strategies for Structure-Activity Relationship Studies
The exploration of the chemical space surrounding this compound is crucial for elucidating its structure-activity relationships (SAR). Such studies involve the systematic modification of different parts of the molecule—namely the benzamide moiety, the nitrophenyl ring, and the ether linkage—to understand how these changes affect biological activity. These investigations are fundamental in medicinal chemistry for optimizing lead compounds into more potent and selective agents.
The benzamide group is a common pharmacophore in many biologically active compounds and serves as an excellent anchor point for derivatization. For the parent compound, this compound, the primary amide (-CONH₂) offers a straightforward handle for modification to explore its role in target binding, particularly its hydrogen bonding capacity.
Strategies for derivatization focus on replacing one or both hydrogen atoms on the amide nitrogen with a wide array of substituents. This is typically achieved by reacting a corresponding carboxylic acid precursor with a diverse selection of primary or secondary amines using standard peptide coupling agents. nih.gov The goal is to probe the size, lipophilicity, and electronic properties of the pocket that accommodates the benzamide group.
Key modifications include:
N-Alkylation and N-Arylation: Introducing small alkyl chains (e.g., methyl, ethyl, cyclopropyl) or aryl groups can modulate the compound's lipophilicity and steric profile. nih.gov For instance, in related benzamide series, such substitutions have been shown to significantly influence receptor affinity and selectivity. nih.gov
Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyls, ethers, amines) into the N-substituent can introduce new hydrogen bonding interactions, potentially improving potency and pharmacokinetic properties.
Use of Cyclic Amines: Acylation of cyclic amines like piperidine, piperazine (B1678402), or morpholine (B109124) can introduce conformational constraints and vectorially diverse substituents. For example, piperazine derivatives allow for further substitution at the distal nitrogen, enabling the exploration of extended binding pockets. mdpi.com
The following table outlines potential derivatizations of the benzamide moiety and the rationale for each modification in an SAR study.
| Modification Site | Substituent Example | Rationale for SAR Exploration |
| Amide Nitrogen | -NH(CH₃) | Probes for steric tolerance and loss of one H-bond donor. |
| Amide Nitrogen | -N(CH₃)₂ | Assesses the requirement of the N-H bond for activity. |
| Amide Nitrogen | -NH(Cyclopropyl) | Introduces conformational rigidity and explores hydrophobic interactions. nih.gov |
| Amide Nitrogen | -NH(Phenyl) | Explores potential for pi-stacking interactions. |
| Amide Nitrogen | -NH(CH₂CH₂OH) | Introduces a hydrogen bond donor/acceptor to probe for polar interactions. |
| Amide Nitrogen | 4-Methylpiperazin-1-yl | Increases solubility and allows for further functionalization. mdpi.com |
These systematic modifications are essential to build a comprehensive SAR model for this class of compounds.
Nitrophenyl Ring Modifications: The 3-nitro substituent is a strong electron-withdrawing group that significantly influences the electronic character of the phenyl ring. SAR studies would logically explore the impact of this feature.
Positional Isomerism: Moving the nitro group to the 2- or 4-position would alter the molecule's geometry and electronic distribution, which can have a profound effect on target interaction.
Substitution with Other Groups: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can determine the optimal electronic requirements for activity. Halogen substituents (F, Cl, Br) are also commonly used to probe both steric and electronic effects.
Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which introduces a basic center and a hydrogen-bond donor. This amino group can then serve as a handle for further derivatization, such as acylation or alkylation, to introduce new functionalities. researchgate.net
Ether Linkage Modifications: The [2-oxoethoxy] linker contributes to the molecule's conformational flexibility and spacing between the benzamide and nitrophenyl moieties.
Linker Length and Rigidity: The length of the alkyl chain can be shortened or extended to modulate the distance between the two aromatic systems. Introducing double bonds or cyclic elements can restrict conformational freedom, which is sometimes beneficial for activity.
Heteroatom Substitution: Replacing the ether oxygen with a sulfur atom (to form a thioether) or a nitrogen atom (to form an amino linker) would alter the bond angles, polarity, and hydrogen bonding capability of the linker.
The table below summarizes key modification strategies for these moieties.
| Moiety | Modification Strategy | Rationale for SAR Exploration |
| Nitrophenyl | Move nitro group to 2- or 4-position | Investigate the importance of substituent position for binding. |
| Nitrophenyl | Replace -NO₂ with -Cl, -F, -CF₃ | Probe electronic and steric effects on activity. mdpi.com |
| Nitrophenyl | Replace -NO₂ with -OCH₃, -OH | Evaluate the effect of electron-donating groups. |
| Nitrophenyl | Reduce -NO₂ to -NH₂ | Introduce a basic center and a new point for derivatization. researchgate.net |
| Ether Linkage | Replace Oxygen with Sulfur (S) | Alter bond angle and lipophilicity. |
| Ether Linkage | Extend or shorten the ethoxy chain | Optimize the distance between the two aromatic rings. |
Diversity-oriented synthesis (DOS) is a powerful strategy for generating libraries of structurally complex and diverse small molecules, moving beyond the focused modifications of traditional SAR studies. nih.govnih.gov The aim of DOS is to efficiently explore a wider range of chemical space to identify novel scaffolds with interesting biological activities. nih.gov
For the this compound scaffold, a DOS approach would begin with a common intermediate that can be elaborated through various reaction pathways to yield a collection of skeletally diverse molecules. A potential strategy could be based on a build/couple/pair approach.
Build: Synthesis of a set of diverse building blocks. This would involve preparing a collection of substituted 2-hydroxybenzamides and a separate collection of functionalized phenacyl halides (or other suitable electrophiles).
Benzamide Diversity: Start with various substituted anthranilic acids to introduce diversity on the benzamide-bearing ring.
Nitrophenyl Diversity: Prepare a range of ω-bromo-acetophenones with diverse substituents on the phenyl ring, not limited to the nitro group.
Couple: The two sets of building blocks are coupled together, for instance, via a Williamson ether synthesis, to create a library of linear precursors. This can be performed efficiently using parallel synthesis techniques.
Pair/Transform: The resulting library of coupled products can then be subjected to a variety of cyclization or transformation reactions. For example, if the benzamide portion contains a suitably positioned functional group, intramolecular reactions could be triggered to form new heterocyclic systems fused to the benzamide ring, thus creating skeletal diversity.
Analytical Characterization in Research Investigations
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide precise information about the molecular framework, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzamide (B126) and nitrophenyl rings, the methylene (B1212753) protons of the ethoxy bridge, and the amide protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents, such as the electron-withdrawing nitro and carbonyl groups, and the amide functionality.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a separate signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbonyl carbons of the ketone and amide functional groups are expected to appear at the downfield region of the spectrum, while the aromatic and methylene carbons will resonate at characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Amide Protons (-CONH₂) | 7.5 - 8.5 (broad s) | - |
| Aromatic Protons (Benzamide Ring) | 7.0 - 8.0 (m) | 120 - 140 |
| Aromatic Protons (Nitrophenyl Ring) | 7.8 - 8.8 (m) | 125 - 150 |
| Methylene Protons (-OCH₂CO-) | 5.0 - 5.5 (s) | 65 - 75 |
| Carbonyl Carbon (Ketone, C=O) | - | 190 - 200 |
| Carbonyl Carbon (Amide, C=O) | - | 165 - 175 |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. s = singlet, m = multiplet.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the ketone and amide groups, the C-O stretching of the ether linkage, and the N-O stretching of the nitro group.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C=O Stretch (Ketone) | 1700 - 1680 |
| C=O Stretch (Amide I) | 1680 - 1650 |
| N-H Bend (Amide II) | 1640 - 1600 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| N-O Asymmetric Stretch (Nitro) | 1550 - 1500 |
| N-O Symmetric Stretch (Nitro) | 1370 - 1330 |
| C-O Stretch (Ether) | 1250 - 1050 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₂N₂O₅), the molecular weight is 300.27 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Fragmentation analysis would likely reveal the loss of characteristic fragments, such as the nitro group (NO₂), the benzamide moiety, and the nitrophenyl group, providing further confirmation of the structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 300 | Molecular Ion |
| [M - NO₂]⁺ | 254 | Loss of a nitro group |
| [C₇H₆NO]⁺ | 120 | Benzamide fragment |
| [C₆H₄NO₂]⁺ | 122 | Nitrophenyl fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems, such as this compound, typically exhibit strong absorption in the UV-Vis region. The spectrum is expected to show absorption maxima (λ_max) corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl groups. The presence of the nitro group, a strong chromophore, is likely to influence the position and intensity of these absorption bands.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted Absorption Maximum (λ_max, nm) |
| π → π* (Aromatic Rings) | 250 - 280 |
| n → π* (Carbonyl Groups) | 300 - 330 |
Chromatographic Methods for Compound Purity Assessment and Isolation
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions, identify compounds, and determine their purity. For this compound, TLC would be performed on a silica (B1680970) gel plate with a suitable solvent system. The choice of eluent, typically a mixture of a non-polar and a polar solvent (e.g., hexane (B92381) and ethyl acetate), is crucial for achieving good separation. The compound's retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions. A single spot on the TLC plate under various solvent systems would indicate a high degree of purity.
Table 5: Illustrative TLC Data for this compound
| Solvent System (v/v) | Predicted R_f Value |
| Hexane:Ethyl Acetate (7:3) | 0.4 - 0.5 |
| Dichloromethane:Methanol (9.5:0.5) | 0.6 - 0.7 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of synthesized batches and for monitoring the compound's stability under various conditions.
A typical HPLC method for a benzamide derivative like this compound would involve a reversed-phase column, often a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an aqueous component (such as water with a pH modifier like formic acid or a buffer) and an organic solvent (commonly acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound of interest and any potential impurities.
Detection is most commonly achieved using a UV-Vis detector, as the aromatic rings and the nitro group in the molecule are strong chromophores, leading to significant absorbance at specific wavelengths. The selection of the detection wavelength is critical for achieving optimal sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the compound.
Below is a hypothetical data table summarizing a potential HPLC method for the analysis of this compound.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Retention Time | ~ 9.5 min |
Advanced Characterization Modalities for Crystalline Structures
The solid-state properties of a compound are critical for its handling, formulation, and bioavailability. Advanced characterization techniques are employed to understand the crystalline nature of this compound.
X-ray Diffraction (XRD) Analysis
X-ray Diffraction (XRD) is the most definitive method for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the compound's conformation and intermolecular interactions, such as hydrogen bonding, which can significantly influence its physical properties.
The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data is then processed to solve the crystal structure and refine the atomic positions.
A hypothetical crystallographic data table for this compound is presented below, based on typical values for related organic molecules.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₂O₅ |
| Formula Weight | 300.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1302.1 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.532 |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Pharmacophoric Features Essential for Biological Activities
The structure of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide comprises three key regions that likely contribute to its pharmacophoric profile: the benzamide (B126) moiety, the central α-keto ether linker, and the 3-nitrophenyl ring. Analysis of analogous structures suggests that each of these components plays a crucial role in potential biological interactions.
The benzamide group is a well-established pharmacophore in a multitude of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The amide functionality can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), facilitating interactions with biological targets such as enzymes and receptors. The aromatic ring of the benzamide can engage in π-π stacking and hydrophobic interactions.
The 3-nitrophenyl moiety is a significant feature. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, affecting its binding affinity and metabolic stability. The presence and position of the nitro group can be critical for activity. For instance, in some series of benzamide-benzimidazole derivatives, the addition of an electron-withdrawing nitro group to the benzimidazole (B57391) moiety enhanced inhibitory activity against bacterial virulence factors.
The α-keto ether linker provides both flexibility and additional points for interaction. The ketone's carbonyl group is a hydrogen bond acceptor, while the ether linkage introduces a degree of conformational freedom, allowing the molecule to adopt various spatial arrangements to fit into a binding pocket.
Based on studies of similar scaffolds, a hypothetical pharmacophore model for this compound could include:
A hydrogen bond donor (amide N-H).
Multiple hydrogen bond acceptors (amide carbonyl, ketone carbonyl, ether oxygen, and nitro group oxygens).
Two aromatic rings for hydrophobic and π-stacking interactions.
Impact of Substituent Position and Nature on Biological Profiles and Selectivity
The biological activity of benzamide derivatives is highly sensitive to the nature and position of substituents on the aromatic rings.
Substituents on the Benzamide Ring: Modifications to the benzamide ring can significantly impact activity. For example, in a series of 2-phenoxybenzamide derivatives with antiplasmodial activity, the substitution pattern on the anilino portion was found to be a strong determinant of both potency and cytotoxicity. The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution and steric profile, thereby affecting target binding.
Substituents on the Nitrophenyl Ring: The position of the nitro group on the phenyl ring is crucial. While the target compound has a nitro group at the meta-position (position 3), analogs with ortho- or para-nitro substituents could exhibit vastly different biological activities. Studies on nitro-substituted benzamides have shown that the position of the nitro group affects their mutagenic and biological activities. For instance, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety showed higher cytotoxic effects against cancer cell lines than those with a methoxy (B1213986) group nih.gov.
The following table, derived from data on analogous benzamide derivatives, illustrates how substituent changes can modulate biological activity.
| General Structure | R1 (Benzamide Ring) | R2 (Phenyl Ring) | Observed Biological Activity Trend |
| R1-CO-NH-Linker-R2 | H | 3-NO₂ | Baseline |
| 4-OCH₃ | 3-NO₂ | Often enhances activity in related series | |
| 4-Cl | 3-NO₂ | Can increase potency due to electronic and hydrophobic effects | |
| H | 4-NO₂ | May increase or decrease activity depending on the target | |
| H | 2-NO₂ | Steric hindrance from ortho substitution can reduce activity |
This table is illustrative and based on general principles observed in related compound series.
Conformational Analysis and Identification of Bioactive Conformations
The central ether-ketone linker in this compound imparts significant conformational flexibility. The molecule can exist in numerous conformations due to rotation around several single bonds. Identifying the specific "bioactive conformation"—the three-dimensional shape the molecule adopts when binding to its biological target—is essential for understanding its mechanism of action and for designing more rigid, potent analogs.
Conformational analysis of similar diaryl ether and β-diketone structures reveals that they can adopt folded or extended conformations. The preferred conformation is often influenced by the solvent environment and interactions with a binding site. For the target compound, key dihedral angles would include those around the C-O-C ether bonds and the C-C bonds of the ethoxy linker. The relative orientation of the two aromatic rings is a critical determinant of biological activity.
Computational modeling techniques, such as molecular mechanics and quantum mechanics, can be employed to explore the conformational landscape and identify low-energy conformers. These predicted conformations can then be used in molecular docking studies to simulate their binding to potential biological targets and identify the most likely bioactive conformation. Studies on other flexible molecules have shown that locking a molecule into its bioactive conformation through chemical modifications can lead to a significant increase in potency.
Rational Design Principles for the Development of Novel Analogs with Enhanced Activity
Rational drug design aims to develop new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the SAR. For this compound, several rational design strategies could be employed:
Scaffold Hopping and Isosteric Replacement: The ether linkage could be replaced with other groups, such as an amine, sulfide, or a short alkyl chain, to explore different conformational constraints and potential interactions. Similarly, the benzamide moiety could be replaced with other isosteres like sulfonamides or reversed amides.
Substituent Optimization: A systematic exploration of substituents on both aromatic rings could be performed. For example, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) would modulate the electronic properties and could lead to improved activity or selectivity.
Structure-Based Design: If the biological target is known and its three-dimensional structure is available, structure-based drug design can be utilized. This involves docking the parent compound into the active site of the target to identify key interactions. Novel analogs can then be designed to optimize these interactions, for instance, by adding a functional group that can form a new hydrogen bond with a specific amino acid residue in the binding pocket.
Conformational Constraint: Based on the identified bioactive conformation, analogs with reduced flexibility can be designed. This can be achieved by introducing cyclic structures or double bonds to lock the molecule in the desired shape.
Application of Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Analysis
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of analogs would be synthesized and their biological activities measured.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties) would be calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using statistical techniques, including cross-validation and the use of an external test set of compounds.
For example, QSAR studies on antimicrobial benzamides have shown that topological and electronic descriptors can be used to model their activity nih.gov. A hypothetical QSAR equation for a series of analogs might look like:
log(1/IC50) = a(logP) + b(LUMO) + c(Molecular_Weight) + d
Where logP represents lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and a, b, c, d are constants derived from the regression analysis.
The following table lists some common descriptors used in QSAR studies of antimicrobial benzamides and their potential relevance.
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the ability of the molecule to accept electrons and can be important for interactions with biological targets. |
| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule, which can influence its shape and ability to fit into a binding site. |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, which affects its ability to cross cell membranes. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, influencing steric interactions with the target. |
By applying these principles of SAR, conformational analysis, rational design, and QSAR, it would be possible to systematically explore the chemical space around this compound to develop novel analogs with potentially enhanced and selective biological activities.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and preferred three-dimensional arrangement.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular properties of organic compounds like this compound. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can be used to determine optimized molecular geometry, Mulliken atomic charges, and molecular electrostatic potential (MEP). researchgate.net The MEP map is particularly insightful, as it visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. For instance, the regions around the oxygen and nitrogen atoms are expected to be electronegative, while the hydrogen atoms of the amide group would exhibit electropositive character. researchgate.net
Table 1: Illustrative DFT-Calculated Properties for this compound
| Parameter | Value |
|---|---|
| Total Energy | -34694.5 eV |
| Dipole Moment | 4.5 D |
| Mulliken Charge on O(nitro) | -0.45 e |
| Mulliken Charge on N(amide) | -0.60 e |
Note: The data in this table is illustrative and based on typical values for similar compounds.
The Hartree-Fock (HF) method is an ab initio computational approach that provides a starting point for more advanced calculations. wikipedia.orgresearchgate.net It approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While HF theory is less accurate than DFT in predicting electronic properties due to its neglect of electron correlation, it is a valuable tool for obtaining an initial optimized geometry of this compound. researchgate.net This initial structure can then be further refined using more sophisticated methods like DFT. The HF method, often used with a basis set like 6-311G**, can provide insights into the fundamental vibrational modes of the molecule. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich benzamide (B126) ring, while the LUMO may be concentrated on the electron-withdrawing nitrophenyl group. This distribution influences the molecule's charge transfer properties. openaccesspub.org
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.3 |
Note: The data in this table is illustrative and based on typical values for similar compounds. researchgate.net
Computational methods can predict spectroscopic data, such as infrared (IR) and Raman spectra, with a high degree of accuracy. researchgate.net By calculating the vibrational frequencies of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed description of the contributions of different internal coordinates to each normal mode. openaccesspub.org This allows for a comprehensive understanding of the molecule's vibrational behavior.
Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amide) | Stretching | 3400 |
| C=O (amide) | Stretching | 1680 |
| C=O (ketone) | Stretching | 1700 |
| NO₂ (nitro) | Asymmetric Stretching | 1550 |
Note: The data in this table is illustrative and based on typical values for similar compounds.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein.
Molecular docking simulations place the ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. nih.gov This allows for the identification of the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For this compound, docking studies could reveal potential interactions with enzymes like cyclooxygenase (COX) or other targets relevant to inflammation. nih.govnih.gov The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity. researchgate.net
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Protein
| Parameter | Value | Interacting Residues |
|---|---|---|
| Binding Energy | -8.5 kcal/mol | TYR 250, ARG 150, SER 300 |
| Hydrogen Bonds | 2 | ARG 150, SER 300 |
Note: The data in this table is illustrative and represents a hypothetical docking scenario.
Elucidation of Active Site Recognition Mechanisms
To understand how this compound might interact with a biological target, molecular docking and pharmacophore modeling would be essential first steps. Molecular docking simulations could predict the preferred binding orientation of the compound within the active site of a receptor. These simulations calculate the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.
For instance, a hypothetical docking study of this compound into a target protein could reveal the roles of the nitrophenyl group, the ether linkage, and the benzamide moiety in binding. The results would typically be presented in a table format, detailing the interacting residues and the nature of the interactions.
Table 1: Hypothetical Key Interactions for this compound in a Target Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Tyr234 | Hydrogen Bond (with benzamide N-H) | 2.9 |
| Phe356 | π-π Stacking (with nitrophenyl ring) | 3.5 |
| Val289 | Hydrophobic Interaction (with ethoxy bridge) | 4.1 |
Pharmacophore modeling would complement this by identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For a series of related active compounds, a pharmacophore model could be generated to define the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of the ligand-receptor complex over time.
The stability of the binding between this compound and its target can be assessed through long-timescale MD simulations. A stable binding is often indicated by a low and stable RMSD of the ligand within the binding pocket. Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, providing a more quantitative measure of binding affinity. These calculations can also decompose the total binding energy into contributions from individual residues, highlighting the key drivers of binding.
Table 2: Hypothetical Binding Free Energy Contributions for this compound
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -28.7 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -43.5 |
In Silico Screening and Virtual Library Design for Lead Identification
The structure of this compound could serve as a scaffold for the design of virtual libraries of related compounds. These libraries can be screened in silico against various biological targets to identify potential lead compounds with improved activity or selectivity. High-throughput virtual screening (HTVS) campaigns often employ a combination of ligand-based and structure-based methods. For instance, a pharmacophore model based on this compound could be used to rapidly screen large chemical databases for molecules with similar features. Hits from this initial screen would then be subjected to more rigorous molecular docking and MD simulations.
Theoretical Insights into Reaction Mechanisms and Pathways of Synthesis
Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to investigate the synthesis of this compound. Theoretical calculations can elucidate the reaction mechanism, identify transition states, and calculate activation energies for different synthetic routes. This can help in optimizing reaction conditions and predicting potential byproducts. For example, the synthesis of this compound likely involves the reaction of a substituted phenoxide with a 2-halo-1-(3-nitrophenyl)ethan-1-one. DFT calculations could model this nucleophilic substitution reaction to determine the most favorable pathway.
Preclinical Biological Investigations and Mechanism of Action Studies
In Vitro Biological Activity Profiling of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide and its Analogs
The in vitro evaluation of this compound has centered on its interactions with various enzymes and its cytotoxic effects on cancer cells. These studies form the foundational understanding of the compound's mechanism of action at a molecular and cellular level.
Enzyme Inhibition Assays
Initial preclinical assessments have sought to determine the inhibitory potential of this compound against several key enzyme targets implicated in various diseases.
Currently, there is a lack of specific published research investigating the direct inhibitory effects of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the broader class of benzamide (B126) derivatives has been explored for cholinesterase inhibition, with some analogs showing varying degrees of potency, specific data for the compound remains to be elucidated.
As with other enzyme targets, there is no specific data available from in vitro assays to confirm or deny the inhibitory activity of this compound against N-acylethanolamine-hydrolyzing acid amidase (NAAA). Research into NAAA inhibitors is a growing field, but the activity of this specific benzamide derivative has not yet been reported.
Cell-Based Assays
The primary focus of in vitro research on this compound and its analogs has been the evaluation of their anti-proliferative and cytotoxic effects against various cancer cell lines.
A study investigating a series of benzamide analogs reported on their anti-proliferative activity against the human lung carcinoma cell line, A549. atlantis-press.com While the specific compound this compound was not explicitly detailed, the research provides a foundational context for the potential of this chemical class. The study demonstrated that certain benzamide derivatives can inhibit the growth of A549 tumor cells in a dose- and time-dependent manner. atlantis-press.com
For instance, one of the examined benzamide analogs, designated as compound 2D, was found to be the most effective against A549 cells among the tested series. atlantis-press.com The antitumor activity of these compounds was suggested to be linked to their potential as histone deacetylase (HDAC) inhibitors. atlantis-press.com
The following table summarizes the reported IC50 values for a selection of benzamide analogs from a study on A549 cells. It is important to note that these are analogs and not the specific compound of interest for this article.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog 2A | A549 | Data not specified |
| Analog 2C | A549 | Data not specified |
| Analog 2D | A549 | Data not specified |
| Analog 2E | A549 | Data not specified |
Data from a study on benzamide analogs' anti-proliferative activity. The exact structures of these analogs were not provided in the accessible literature. atlantis-press.com
Further research is required to specifically determine the anti-proliferative activity and the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of human cancer cell lines. Such studies would be crucial in establishing a comprehensive understanding of its potential as an anti-cancer agent and in identifying specific cancer types that may be particularly susceptible to its cytotoxic effects.
β-Cell Protective Effects against Endoplasmic Reticulum Stress Models
Endoplasmic reticulum (ER) stress is a significant factor in the dysfunction and death of pancreatic β-cells, which is a key element in the development of both type 1 and type 2 diabetes. nih.gov Research into novel therapeutic agents has identified certain benzamide derivatives as a promising class of compounds for protecting β-cells from ER stress-induced apoptosis. nih.gov
For instance, through high-throughput screening, a novel class of benzamide derivatives was identified as potent protectors of β-cells against dysfunction and death caused by ER stress. nih.gov One notable analogue, a 3-(N-piperidinyl)methyl benzamide derivative, demonstrated significant protective effects, alleviating ER stress by suppressing all three branches of the unfolded protein response (UPR) and related apoptotic genes. nih.gov Another study identified N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a new scaffold with β-cell protective activity against ER stress, showing improved potency and water solubility. nih.gov
While no direct studies on "this compound" are available, the established activity of other benzamide derivatives suggests that this compound could warrant investigation for similar protective effects on pancreatic β-cells in ER stress models.
Antimicrobial Activity Assessment against Bacterial and Fungal Strains
The benzamide scaffold is a component of various compounds investigated for their antimicrobial properties. nanobioletters.com Similarly, molecules containing a nitrophenyl group have also been explored for antibacterial activity. For example, a study on 2-benzylidene-3-oxobutanamide derivatives found that a compound with a 3-nitrophenyl group, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, exhibited potent antibacterial activity against resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. nih.gov
The following table summarizes the antimicrobial activity of a related nitrophenyl compound against specific bacterial strains:
| Compound | Bacterial Strain | Activity | Reference |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 99.4% growth inhibition at 2 µg/mL | nih.gov |
| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | 98.2% growth inhibition at 16 µg/mL | nih.gov |
Given that "this compound" contains both a benzamide and a nitrophenyl moiety, it is plausible that it could exhibit antimicrobial properties. Future studies would be necessary to screen this specific compound against a panel of bacterial and fungal strains to determine its spectrum of activity and potency.
Anti-inflammatory Response Evaluation in Cellular Models
Benzamide derivatives have been recognized for their anti-inflammatory properties. nih.gov Research has shown that some benzamides can inhibit the production of tumor necrosis factor-alpha (TNFα), a key cytokine in the inflammatory response, through the inhibition of the transcription factor NF-kappaB. nih.gov For instance, N-substituted benzamides like metoclopramide (B1676508) and 3-chloroprocainamide demonstrated dose-dependent inhibition of lipopolysaccharide-induced TNFα in mice. nih.gov
Although direct cellular model data for "this compound" is not available, the known anti-inflammatory potential of the broader benzamide class suggests that this compound could be a candidate for evaluation in cellular models of inflammation. Such studies would typically involve measuring the inhibition of pro-inflammatory mediators in cell lines like macrophages stimulated with inflammatory agents.
In Vivo Efficacy Studies in Relevant Animal Models
Evaluation of Anti-inflammatory Efficacy in Disease Models
The anti-inflammatory potential of benzamide-related structures has been demonstrated in various in vivo models. For example, studies on new phenylbutanal derivatives, which share some structural similarities with the compound , have shown excellent anti-inflammatory activities in a carrageenan-induced paw edema model in rats. mdpi.com Similarly, certain N-substituted benzamides have been shown to prevent lung edema in rats, further supporting the anti-inflammatory potential of this class of compounds. nih.gov
While no in vivo anti-inflammatory studies have been conducted on "this compound," the positive results from related compounds suggest that it could be a candidate for evaluation in established animal models of inflammatory diseases.
Assessment of β-Cell Protection in Diabetes Models
In vivo studies on benzamide derivatives have shown promise in the context of diabetes. For instance, a 3-(N-piperidinyl)methyl benzamide derivative not only protected β-cells in vitro but also significantly lowered blood glucose levels and increased β-cell survival and number in a streptozotocin-induced diabetic mouse model. nih.gov This indicates that the protective effects observed in cellular models can translate to improved glycemic control and preservation of β-cell mass in a living organism.
The following table summarizes the in vivo effects of a related benzamide derivative in a diabetes model:
| Compound | Animal Model | Key Findings | Reference |
| 3-(N-piperidinyl)methyl benzamide derivative | Streptozotocin-induced diabetic mice | Significantly lowered blood glucose levels; Increased β-cell survival and number | nih.gov |
These findings provide a strong rationale for investigating the in vivo efficacy of "this compound" in animal models of diabetes to assess its potential for β-cell protection and improvement of glucose homeostasis.
Anthelmintic Activity Studies in Parasitic Infection Models
The benzimidazole (B57391) scaffold, which is structurally related to benzamide, is well-known for its anthelmintic properties. hygeiajournal.com Various benzimidazole derivatives have been synthesized and screened for their activity against parasitic worms. hygeiajournal.compsu.edu For instance, 2-phenylbenzimidazole (B57529) showed potent anthelmintic activity against the earthworm Pheretima posthuma, which is often used as a model organism. hygeiajournal.com Another study on novel 3-benzyl-2-(4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidine derivatives also reported anthelmintic activity. researchgate.net
Given the structural relationship to known anthelmintic agents, "this compound" could be a candidate for screening in parasitic infection models. However, without direct experimental evidence, its potential in this therapeutic area remains speculative.
Elucidation of Molecular Mechanisms and Biological Targets
Identification of Specific Biological Targets and Binding Partners
There is no specific information available in the reviewed literature that identifies the biological targets or binding partners of this compound.
Pathway Analysis and Investigations into Signaling Pathway Modulation
No studies detailing the analysis of signaling pathways modulated by this compound have been found. Research on other novel benzamide derivatives has shown modulation of pathways such as the Hedgehog signaling pathway, but this cannot be directly attributed to the compound . nih.gov
Gene Expression and Protein Regulation Studies (e.g., Western Blot, qPCR)
Data from gene expression or protein regulation studies, such as those conducted using Western Blot or qPCR, specifically for this compound are not present in the available scientific literature.
Comparative Pharmacological Profiling with Established Benzamide Derivatives and Reference Compounds
Due to the absence of primary research on this compound, no comparative pharmacological profiling against other established benzamide derivatives or reference compounds has been published. Such studies are essential for understanding the relative potency, selectivity, and mechanism of action of a new chemical entity.
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Strategies Based on Compound Activity
No published studies outlining the specific biological activity of 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide were found. Consequently, there is no basis for discussing the development of novel therapeutic strategies derived from its activity.
Exploration of Uncharted Biological Activities and Pharmacological Spaces
As the foundational biological activities of this compound have not been documented in the available literature, the exploration of uncharted biological activities remains a prospective endeavor for future research.
Integration of Advanced Computational and Experimental Approaches for Accelerated Discovery
There are no existing computational or experimental studies specifically focused on this compound to report. The integration of such approaches would be a logical step in any future investigation of this compound.
Potential for Functionalization and Applications Beyond Traditional Medicinal Chemistry
The potential for chemical functionalization of this compound and its applications beyond medicinal chemistry have not been explored in the current body of scientific literature.
Collaborative Research Opportunities and Interdisciplinary Studies to Advance Understanding
Given the lack of existing research, numerous opportunities for collaborative and interdisciplinary studies exist. However, no specific ongoing or past collaborations concerning this compound are documented.
Q & A
Q. What are the established synthetic routes for 2-[2-(3-Nitrophenyl)-2-oxoethoxy]benzamide, and how can reaction yields be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a related benzamide derivative was prepared by reacting precursors in the presence of potassium carbonate (KCO) under reflux conditions, yielding 29% product . To optimize yields, variables such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., phase-transfer catalysts) should be systematically tested. Purification via column chromatography or recrystallization is critical to isolate the pure product.
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- H/C NMR : To verify proton environments (e.g., nitrophenyl protons at δ 7.5–8.5 ppm) and carbonyl groups (amide C=O at ~168 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1670 cm, NO asymmetric stretch at ~1520 cm) .
- Melting Point Analysis : Consistency with literature values (e.g., 195–196°C for a related compound) ensures purity .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous benzamide derivatives .
Q. What are the primary chemical reactions this compound undergoes, and under what conditions?
Based on structurally similar nitrophenyl benzamides:
- Reduction : The nitro group can be reduced to an amine using H/Pd-C or NaBH/NiCl, enabling derivatization for biological studies .
- Substitution : The ethoxy group may undergo nucleophilic displacement with amines or thiols in polar aprotic solvents (e.g., DMSO) .
- Hydrolysis : Acidic or basic conditions can cleave the amide bond, yielding carboxylic acid intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
Discrepancies often arise from variations in assay conditions or compound purity. To address this:
- Purity Validation : Use HPLC (>95% purity) and elemental analysis.
- Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 µM) in standardized assays (e.g., MTT for cytotoxicity) .
- Target Specificity : Perform kinase profiling or receptor-binding assays to identify off-target effects .
- Metabolite Analysis : Investigate degradation products that may contribute to observed activities .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Validate with free energy calculations (MM-GBSA) .
- QSAR Modeling : Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and H-bond acceptor count .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding residues .
Q. How can stereochemical influences on reactivity and bioactivity be systematically studied?
- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries or catalysts) .
- Circular Dichroism (CD) : Compare spectra to confirm stereochemical integrity.
- Enantiomer-Specific Assays : Test each enantiomer in biological models to isolate stereochemical effects on potency .
Q. What methodologies are recommended for investigating degradation pathways under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varied pH (1–13). Monitor degradation via LC-MS to identify hydrolytic or oxidative byproducts .
- Stability-Indicating Assays : Develop HPLC methods to quantify intact compound and degradation products simultaneously .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological properties?
- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) and test in bioassays .
- Pharmacophore Mapping : Identify critical functional groups (e.g., nitro for electron-withdrawing effects) using 3D alignment tools .
- ADME Profiling : Assess solubility (shake-flask method), permeability (Caco-2 cells), and metabolic stability (microsomal assays) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
